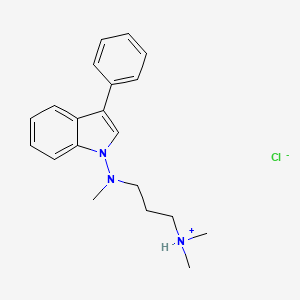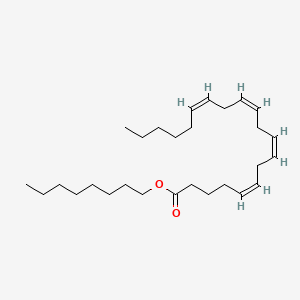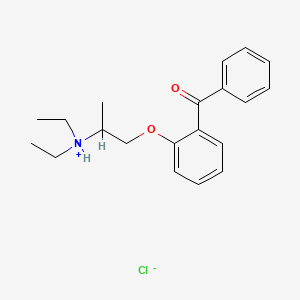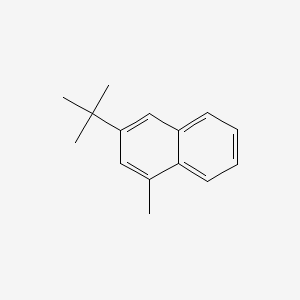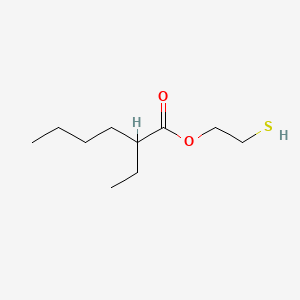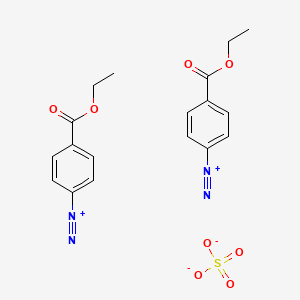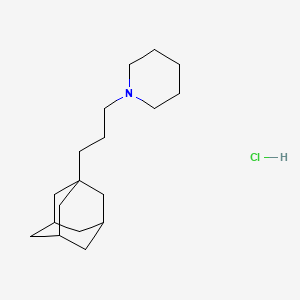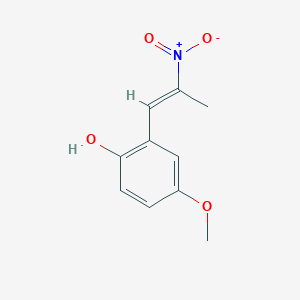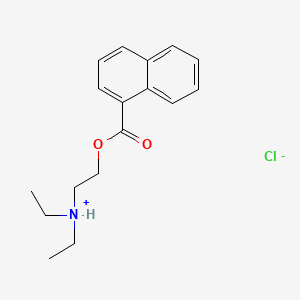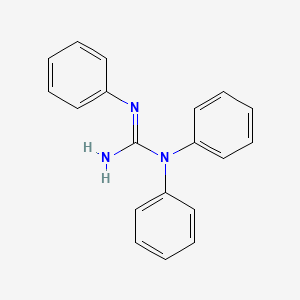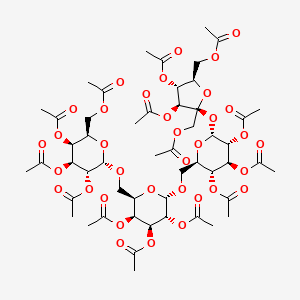
Stachyose tetradecaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stachyose tetradecaacetate is a derivative of stachyose, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit. The compound is characterized by the acetylation of hydroxyl groups, resulting in a molecule with the empirical formula C52H70O35 and a molecular weight of 1255.09
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of stachyose tetradecaacetate involves the condensation of 1′,2,2″,3,3′,3″,4,4′,4″,6′-deca-O-acetylraffinose with 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl chloride in the presence of tetraethylammonium chloride. This is followed by deacetylation, debenzylation, and subsequent acetylation . An alternative method involves the condensation of the same starting material with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of mercury (II) cyanide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
Stachyose tetradecaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can be performed to modify the acetyl groups or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
Stachyose tetradecaacetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying carbohydrate chemistry and glycosylation reactions.
Biology: Investigated for its potential effects on microbial composition and intestinal health.
Medicine: Explored for its potential therapeutic applications, particularly in modulating gut microbiota.
Industry: Utilized in the development of functional foods and dietary supplements due to its prebiotic properties.
作用機序
The mechanism of action of stachyose tetradecaacetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can influence the composition of gut microbiota by serving as a substrate for beneficial bacteria. This, in turn, can lead to improved intestinal health and enhanced immune function . The acetylated hydroxyl groups may also play a role in modulating the compound’s bioavailability and metabolic stability.
類似化合物との比較
Similar Compounds
Raffinose: A trisaccharide composed of galactose, glucose, and fructose units.
Verbascose: A pentasaccharide similar to stachyose but with an additional galactose unit.
Sucrose octaacetate: An acetylated derivative of sucrose with similar structural properties.
Uniqueness
Stachyose tetradecaacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Compared to other acetylated saccharides, this compound has a higher degree of acetylation, resulting in increased hydrophobicity and altered reactivity. This makes it a valuable compound for studying the effects of acetylation on carbohydrate function and stability.
特性
分子式 |
C52H70O35 |
|---|---|
分子量 |
1255.1 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C52H70O35/c1-20(53)67-15-34-38(72-23(4)56)42(76-27(8)60)45(79-30(11)63)49(83-34)69-16-35-39(73-24(5)57)43(77-28(9)61)46(80-31(12)64)50(84-35)70-17-36-40(74-25(6)58)44(78-29(10)62)47(81-32(13)65)51(85-36)87-52(19-71-22(3)55)48(82-33(14)66)41(75-26(7)59)37(86-52)18-68-21(2)54/h34-51H,15-19H2,1-14H3/t34-,35-,36-,37-,38+,39+,40-,41-,42+,43+,44+,45-,46-,47-,48+,49+,50+,51-,52+/m1/s1 |
InChIキー |
YJLLJYPKIRWITP-NWFOHOCESA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
